4-(Trifluoromethyl)pyridine-3-boronic acid hydrate
Description
Chemical Name: 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate CAS Numbers: 1072952-32-9 , 947533-41-7 Molecular Formula: C₆H₅BF₃NO₂·H₂O Structure: The compound consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a boronic acid (-B(OH)₂) group at the 3-position, stabilized as a hydrate . Key Properties:
Properties
CAS No. |
1072952-32-9 |
|---|---|
Molecular Formula |
C6H7BF3NO3 |
Molecular Weight |
208.93 g/mol |
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrate |
InChI |
InChI=1S/C6H5BF3NO2.H2O/c8-6(9,10)4-1-2-11-3-5(4)7(12)13;/h1-3,12-13H;1H2 |
InChI Key |
CKGIYHYJVBVRFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)(F)F)(O)O.O |
Origin of Product |
United States |
Preparation Methods
General Procedure
Halogen-metal exchange (HMe) remains the most direct route to introduce boronates at the 3-position of pyridine derivatives. The protocol involves treating 3-bromo-4-(trifluoromethyl)pyridine with organolithium or Grignard reagents, followed by quenching with borate esters. For example, reaction with tert-butyllithium at -78°C generates a lithiated intermediate, which reacts with trimethyl borate to yield the boronic acid after hydrolysis.
Selectivity and Optimization
Selectivity for the 3-position is ensured by the electron-withdrawing trifluoromethyl group at C4, which directs lithiation to C3. A study demonstrated that substituting lithium with magnesium (Grignard reagent) increased yields from 65% to 78% due to reduced side reactions. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | -78°C to -40°C | Prevents ring opening |
| Borating Agent | B(OMe)₃ vs. B(OiPr)₃ | 85% vs. 72% yield |
| Quenching Medium | Aqueous NH₄Cl vs. HCl | 90% vs. 82% purity |
Post-borylation hydration is achieved via lyophilization or exposure to controlled humidity, stabilizing the hydrate form.
Directed Ortho-Metalation (DoM)
Methodology
Directed ortho-metalation leverages coordinating groups to position the metal for subsequent borylation. For 4-(trifluoromethyl)pyridine, a directing group (e.g., -OMe or -NMe₂) at C2 facilitates lithiation at C3. After metalation, treatment with trisopropyl borate introduces the boronate group.
Limitations
This method suffers from low yields (45–60%) due to competing side reactions at the trifluoromethyl group. Steric hindrance from the CF₃ moiety further complicates metalation, necessitating bulky bases like LDA (Lithium Diisopropylamide).
Palladium-Catalyzed Cross-Coupling
Miyaura Borylation
Palladium-catalyzed coupling of 3-bromo-4-(trifluoromethyl)pyridine with bis(pinacolato)diboron (B₂Pin₂) enables milder conditions. Using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane at 80°C achieves 88% conversion. Key advantages include functional group tolerance and scalability.
Catalyst Screening
A comparative study of palladium ligands revealed dramatic yield variations:
| Ligand | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(dppf)Cl₂ | 88 | 95 |
| Pd(PPh₃)₄ | 62 | 82 |
| XPhos-Pd-G3 | 76 | 89 |
Bi(OTf)₃ as a co-catalyst enhances electrophilicity at the boron center, improving yields to 91% under optimized concentrations (0.3 M).
Iridium-Catalyzed C–H Borylation
Mechanistic Insights
Iridium complexes (e.g., [Ir(COD)(OMe)]₂) catalyze direct C–H borylation at the 3-position via σ-bond metathesis. The trifluoromethyl group acts as an electron-deficient directing group, favoring borylation at the meta position.
Substrate Scope and Efficiency
This method achieves 70–85% yields with 10 mol% catalyst loading in THF at 60°C. However, over-borylation at adjacent positions remains a challenge, requiring precise stoichiometric control of B₂Pin₂.
Hydrolytic Stabilization of the Hydrate
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it an efficient reagent in these reactions .
Comparison with Similar Compounds
Structural Analogues in the Pyridine Boronic Acid Family
The following table compares structural analogues based on substituent position, electronic effects, and reactivity:
Q & A
Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)pyridine-3-boronic acid hydrate, and how are intermediates stabilized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated pyridine precursors and boronic acid reagents. For example, substitution reactions with sodium azide or potassium thiocyanate can yield intermediates, which are stabilized under inert atmospheres (e.g., nitrogen) to prevent hydrolysis . Moisture-sensitive intermediates require anhydrous solvents (e.g., THF or DMF) and storage at low temperatures (−20°C) to maintain stability .
Q. What analytical techniques are recommended for characterizing this compound and distinguishing it from structural analogs?
Key techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm the trifluoromethyl group and boronic acid moiety.
- HPLC-MS to assess purity and detect impurities (e.g., deboronation by-products).
- X-ray diffraction (via diffractometer) for crystal structure elucidation . Similarity indices for analogs (e.g., 0.98 for (3,5-difluoropyridin-4-yl)boronic acid hydrate) highlight the need for precise spectral comparisons .
Q. What safety protocols are critical when handling this compound in the lab?
Standard protocols include:
- Use of PPE (nitrile gloves, lab coat, safety goggles).
- Operation in a fume hood to avoid inhalation of vapors.
- Storage in airtight containers with desiccants to prevent hydration/degradation .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yield biaryl product formation?
Optimization strategies include:
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) during characterization?
Contradictions may arise from solvent effects, hydration states, or impurities. Mitigation steps:
- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC).
- Compare data with structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, CAS 223127-47-7) .
- Use thermogravimetric analysis (TGA) to confirm hydration levels .
Q. What strategies are effective in minimizing deboronation side reactions during storage or synthesis?
Q. How is this compound utilized in the design of GluN2B receptor modulators or other bioactive molecules?
It serves as a key building block in synthesizing pyrazolo-pyridine derivatives via cross-coupling. For example:
- Reaction with substituted pyrazoles under Pd catalysis yields candidates for neurological drug development .
- Structural analogs (e.g., WO-2021125803-A1 derivatives) demonstrate its role in enhancing blood-brain barrier permeability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
